molecular formula C17H17NO5S B11970714 Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B11970714
M. Wt: 347.4 g/mol
InChI Key: ANUURSOSEYTFBR-BQYQJAHWSA-N
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Description

Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) is commonly used.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H17NO5S/c1-4-22-17(21)14-10(2)15(11(3)19)24-16(14)18-13(20)8-7-12-6-5-9-23-12/h5-9H,4H2,1-3H3,(H,18,20)/b8-7+

InChI Key

ANUURSOSEYTFBR-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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